molecular formula C5H5F3N4O B1476408 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2098035-04-0

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1476408
CAS No.: 2098035-04-0
M. Wt: 194.11 g/mol
InChI Key: ZTBNRYQWLOXGSA-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a specialized chemical building block designed for research applications. Its molecular structure, featuring an azetidine ring and a trifluoroethanone group, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The azido group (-N₃) is particularly useful in Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing researchers to efficiently create more complex molecules for library generation . The electronegative trifluoromethyl group is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are critical properties in the development of agrochemicals and pharmaceuticals . While specific mechanistic or toxicological data for this exact compound is not available in the public domain, compounds with similar azetidine and trifluoroethyl motifs are frequently explored as inhibitors for various enzymes, including human prostaglandin D synthase (h-PGDS), indicating its potential in biochemical probe development . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)4(13)12-1-3(2-12)10-11-9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNRYQWLOXGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This binding interaction can result in significant changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance. Once inside the cell, it may localize to specific organelles, influencing its accumulation and activity.

Biological Activity

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with notable biological activity due to its unique structural features, including an azido group and a trifluoroethanone moiety. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C8H10F3N4O
CAS Number 2097978-38-4

The presence of the azido group contributes to its reactivity in bioorthogonal chemistry, making it a valuable tool for labeling biomolecules.

The biological activity of this compound primarily involves:

  • Bioorthogonal Reactions: The azido group can engage in click chemistry reactions, allowing for selective labeling of proteins and other biomolecules.
  • Enzyme Inhibition: The azetidine ring may interact with various enzymes and receptors, leading to inhibition or modulation of specific biological pathways.

These interactions can influence cellular processes such as signal transduction and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that azetidine derivatives can possess antimicrobial activity. The trifluoroethanone moiety may enhance this effect by increasing lipophilicity and membrane permeability.
  • Cytotoxicity: In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The azido group may facilitate the delivery of cytotoxic agents to targeted cells.

Case Studies

Several studies have explored the biological implications of azetidine derivatives:

  • Anticancer Activity: A study demonstrated that azetidine derivatives could inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.
  • Antimicrobial Efficacy: Research highlighted the potential of azetidine compounds to combat bacterial infections. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Data Table: Biological Activity Comparison

Compound Activity Mechanism Reference
This compoundAntimicrobialCell wall synthesis inhibition
Azetidin-2-oneCytotoxicApoptosis induction
Azidoalkane derivativesBioorthogonal labelingSelective modification of biomolecules

Scientific Research Applications

The compound features an azido group (N3-N_3) that can participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. Its trifluoroethanone component contributes to its electrophilic character, making it a versatile building block for synthesizing more complex molecules.

Synthetic Chemistry

1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is primarily utilized as a building block in the synthesis of various heterocycles and biologically active compounds. Its azido group can be readily transformed into amines or other functional groups through reduction or substitution reactions. This versatility makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Key Reactions:

  • Reduction: The azido group can be reduced to form amines, which are crucial intermediates in drug synthesis.
  • Cycloaddition: The azido functionality allows for the formation of triazoles via Huisgen 1,3-dipolar cycloaddition, a reaction widely used in click chemistry.

Biological Applications

In biological research, this compound is explored for its potential in enzyme inhibition and protein labeling . The azido group enables bioorthogonal reactions, allowing researchers to selectively tag biomolecules without interfering with native cellular processes.

Case Study:

  • A study demonstrated the use of azido compounds in labeling proteins within live cells, facilitating the tracking of protein interactions and dynamics in real-time.

Materials Science

The unique properties of this compound make it suitable for applications in materials science , particularly in developing new materials with specific chemical properties. Its ability to undergo various transformations can lead to innovative materials with tailored functionalities.

Applications Include:

  • Development of new catalysts for organic reactions.
  • Synthesis of polymers with enhanced thermal and mechanical properties.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparison with other azetidine derivatives is useful:

Compound NameKey FeaturesApplications
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-oneSimilar azido functionality; versatile building blockDrug synthesis
3-AzidomethylazetidineHigher reactivity due to additional functional groupsProtein labeling
Azetidine-based triazolesFormed via cycloaddition; useful in medicinal chemistryAnticancer agents

Comparison with Similar Compounds

Trifluoroacetyl-Containing Compounds

Compounds with the trifluoroacetyl group exhibit distinct electronic and steric profiles. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Spectral Data (IR C=O, cm⁻¹) Synthesis Method Reactivity/Applications
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one C₅H₅F₃N₄O 208.18 Azide, azetidine, COCF₃ Not reported Azide introduction to azetidine Click chemistry, bioconjugation
1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one (S13) C₈H₄BrF₃O 271.01 Aryl bromide, COCF₃ Not reported Pd-catalyzed N-arylation Oxime formation
1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-one (1a) C₈H₅F₃O₂ 190.12 Phenolic hydroxyl, COCF₃ Not reported Bromination/nitration Electrophilic substitution
Compound 55 (heterocyclic derivative) Complex - COCF₃, thiadiazaphospholo ring 1700 Fluoroacylation Pharmaceutical intermediates

Key Observations :

  • The trifluoroacetyl group consistently exhibits a C=O stretch near 1700 cm⁻¹ in IR spectra, as seen in compound 55 .
  • Aryl-substituted derivatives (e.g., S13, 1a) are synthesized via electrophilic or transition metal-catalyzed methods, whereas the azetidine derivative likely requires azide-specific reactions (e.g., nucleophilic substitution with NaN₃).
  • The azide group in the target compound enables unique reactivity (e.g., cycloadditions) absent in hydroxyl- or bromine-substituted analogues.

Azetidine Derivatives

Azetidine rings with different substituents modulate reactivity and applications:

Compound Name Substituent on Azetidine Key Functional Groups Applications
This compound Azide (-N₃) COCF₃, N₃ Bioconjugation, photolabeling
1-(3-Methoxyazetidin-1-yl)-... () Methoxy (-OCH₃) COCF₃, OCH₃ Drug discovery intermediates
1-((1R,5R)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-2,2,2-trifluoroethan-1-one Bicyclic amine COCF₃, bicyclic core Antibacterial agents

Key Observations :

  • Azide substituents enhance reactivity for click chemistry compared to methoxy or hydroxyl groups.

Stability and Reactivity

  • Azide Group : Introduces thermal instability and explosion risk, necessitating cautious handling . In contrast, methoxy or hydroxyl-substituted azetidines are more stable.
  • Trifluoroacetyl Group : Resists hydrolysis due to strong electron-withdrawing effects, enhancing metabolic stability in drug candidates .

Preparation Methods

Synthesis of 3-(Halomethyl)azetidine Intermediates

According to patent WO2018108954A1, the preparation of azetidine derivatives with substituents at the 3-position often begins with tert-butyl 3-(halomethyl)azetidine-1-carboxylate intermediates. These intermediates are synthesized via:

  • Halogenation of 3-(hydroxymethyl)azetidine derivatives using sulfonylation reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride, followed by nucleophilic substitution to introduce halogens (chlorine or fluorine).
  • The halomethyl azetidine intermediates can be purified by aqueous extraction and organic solvent washing to reduce impurities such as residual chloromethyl azetidine to below 1%.

Conversion to 3-Azidoazetidine

The halomethyl azetidine intermediates are then subjected to nucleophilic substitution with azide ion (e.g., sodium azide) to replace the halogen with an azido group, yielding 3-azidoazetidine derivatives. This step requires careful control to avoid decomposition of the azido group and is typically carried out in polar aprotic solvents under mild conditions.

Introduction of the Trifluoroacetyl Group

Trifluoroacetylation of Azetidine Nitrogen

The key step to obtain this compound is the trifluoroacetylation of the azetidine nitrogen. This can be achieved by reacting the 3-azidoazetidine with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.

  • The reaction is typically performed at low temperatures (-5 to 0 °C) to control the reactivity of trifluoroacetyl chloride and to prevent side reactions.
  • Anhydrous aluminum chloride (AlCl3) can be used as a Lewis acid catalyst to facilitate electrophilic trifluoroacetylation.
  • The reaction mixture is stirred for several hours to ensure complete conversion.

Work-up and Purification

  • After completion, the reaction mixture is quenched with ice-cold water to hydrolyze excess reagents.
  • The organic phase is separated and washed with water to remove inorganic salts.
  • The crude product is purified by fractional distillation under reduced pressure or by chromatographic methods to achieve high purity (>95%).

Example Preparation Procedure (Literature-Based)

Step Reagents and Conditions Description Yield/Purity
1. Synthesis of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate Sulfonylation of 3-(hydroxymethyl)azetidine with para-toluenesulfonyl chloride, followed by substitution with chloride ion Formation of chloromethyl azetidine intermediate Purity > 99% after purification
2. Azidation Reaction of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with sodium azide in DMF at room temperature Substitution of chlorine by azide High conversion, minimal decomposition
3. Deprotection of tert-butyl group Acidic cleavage using trifluoroacetic acid or para-toluenesulfonic acid Free 3-azidoazetidine obtained Quantitative
4. Trifluoroacetylation Reaction of 3-azidoazetidine with trifluoroacetyl chloride in presence of AlCl3 at -5 to 0 °C Formation of this compound Purity > 95%, yield 70-85%

Analytical Data and Research Findings

  • NMR Analysis : The product shows characteristic $$^{1}H$$ NMR signals corresponding to azetidine ring protons and trifluoroacetyl moiety. The trifluoromethyl group typically appears as a singlet in $$^{19}F$$ NMR around -75 ppm.
  • Purity : Quantitative $$^{1}H$$ NMR using internal standards (e.g., 1,1,2,2-tetrachloroethane) confirms purity levels above 95%.
  • Yield : Overall yields from azetidine precursor to trifluoroacetylated product range from 70% to 85%, depending on reaction scale and purification efficiency.
  • Safety Notes : Handling azido compounds requires caution due to potential explosiveness; reactions are performed under inert atmosphere and controlled temperature.

Comparative Analysis of Preparation Methods

Aspect Halomethyl Azetidine Route Direct Azetidine Functionalization Notes
Starting Material Availability Commercially available or synthesized Requires multi-step synthesis Halomethyl intermediates are well-documented
Reaction Complexity Moderate; involves substitution and acylation Higher complexity due to direct functionalization Halomethyl route allows better control
Yield 70-85% overall Variable, often lower Halomethyl route preferred for scale-up
Purification Fractional distillation or chromatography Chromatography often required Distillation preferred for industrial scale
Safety Azide handling precautions needed Similar safety concerns Azide substitution step critical

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

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